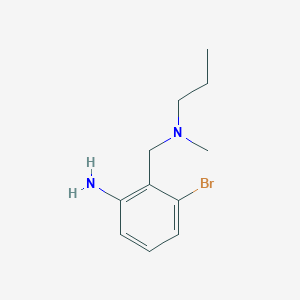![molecular formula C14H24N2O3 B13645407 tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)
tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two ring systems through a single atom. The presence of tert-butyl and carboxylate groups adds to its chemical versatility, making it a valuable compound in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate stands out due to its specific spirocyclic structure and the presence of both tert-butyl and carboxylate groups.
Propriétés
Formule moléculaire |
C14H24N2O3 |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-10-9-14(15-11(10)17)5-7-16(8-6-14)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17) |
Clé InChI |
UFVFHFUJILFRAE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
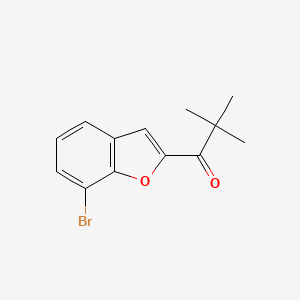
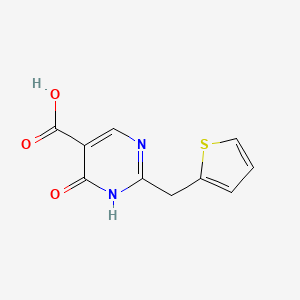
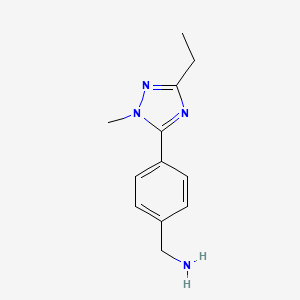
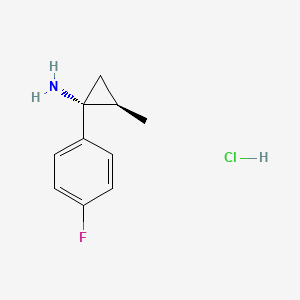
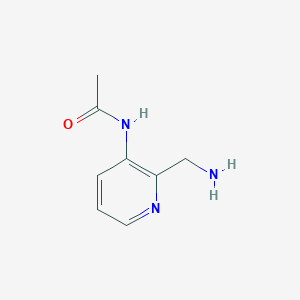
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
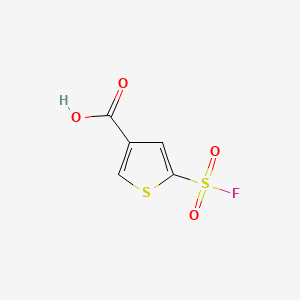
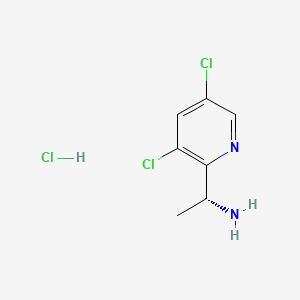
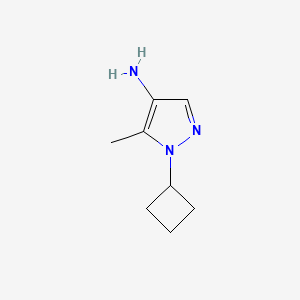
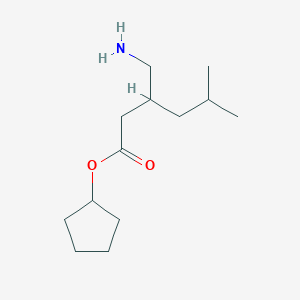
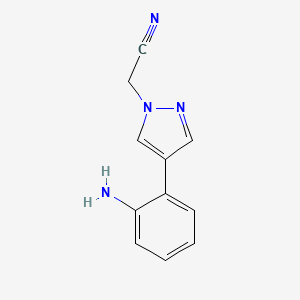
![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
